molecular formula C10H14N2O3 B8344412 2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol

2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol

Cat. No.: B8344412
M. Wt: 210.23 g/mol
InChI Key: BZOGBAPPHTZOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H14N2O3/c13-8-7-11-6-5-9-1-3-10(4-2-9)12(14)15/h1-4,11,13H,5-8H2

InChI Key

BZOGBAPPHTZOBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(2-bromo-ethyl)-4-nitro-benzene (86.9 mmoles) and 2-amino-ethanol (869 mmoles) is heated at 150° C. under microwave activation for 10 minutes. The reaction mixture is evaporated to dryness and the residue obtained is purified on silica gel (SiO2; gradient DCM/MeOH) to yield the title product, which is used directly in the next Step.
Quantity
86.9 mmol
Type
reactant
Reaction Step One
Quantity
869 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-Bromoethyl)-4-nitrobenzene (5.0 g, 22 mmol), 2-aminoethanol (1.7 g, 28 mmol), and triethylamine (6.6 mL, 48 mmol) was heated to 60° C. for 16 hours in DMF. LC showed formation of the desired product. DMF was removed under reduced pressure, and the residue was dissolved in EtOAc. The desired product was precipitated out with hexanes. LC-MS (IE, m/z): 211 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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